molecular formula C18H23N3O2 B2893563 N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide CAS No. 299443-58-6

N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide

Cat. No. B2893563
M. Wt: 313.401
InChI Key: LRCUNVDZZCZNDC-UHFFFAOYSA-N
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Description

“N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide” is a compound that incorporates an adamantane structure. Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The parent member adamantane appears in a number of clinically approved drugs due to its non-planar three-dimensional shape and hydrophobic nature .


Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . In one method, a hydrazide compound was allowed to react with different aldehydes or acetophenones in ethanol containing a catalytic amount of base . This resulted in the formation of the required Schiff analogous, N-(4-(substituted-hydrazinecarbonyl) phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide .


Molecular Structure Analysis

Adamantane molecules can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free . The N-(2-(hydrazinecarbonyl)phenyl)pyridine-2-carboxamide was characterized through X-ray crystallography .


Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . The mechanism of this transformation is proposed to involve a complex series of cationic 1,2 bond migrations and hydride shifts .


Physical And Chemical Properties Analysis

Adamantane is the most stable isomer of C10H16 . It has a non-planar three-dimensional shape and hydrophobic nature . More specific physical and chemical properties of “N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide” are not available in the search results.

Scientific Research Applications

Synthesis and Characterization of New Materials

Adamantane-based compounds have been extensively studied for their potential in creating new materials with enhanced properties. A study by Hsiao and Li (1998) focused on the synthesis and characterization of adamantane-based polyimides, demonstrating their high thermal stability and solubility in organic solvents, which could be beneficial for applications requiring high-performance materials (Hsiao & Li, 1998).

Biologically Active Compounds

Research by Al-Wahaibi et al. (2022) explored the synthesis of adamantane-linked hydrazine-1-carbothioamide derivatives, revealing their urease inhibition potential and moderate antiproliferative activities. This suggests potential applications in the development of bioactive compounds (Al-Wahaibi et al., 2022).

Broad-Spectrum Antibacterial Candidates

Another study by Al-Wahaibi et al. (2020) produced N′-heteroarylidene-1-carbohydrazide derivatives, which were shown to be broad-spectrum antibacterial candidates with potent activity. This highlights the potential of adamantane derivatives in creating effective antibacterial agents (Al-Wahaibi et al., 2020).

Antimicrobial and Anti-inflammatory Activities

Kadi et al. (2007) synthesized adamantyl oxadiazoles and thiadiazoles, which exhibited antimicrobial and anti-inflammatory activities. This suggests the utility of adamantane derivatives in pharmaceutical applications aimed at treating infections and inflammation (Kadi et al., 2007).

Corrosion Inhibitors

Sayed and El-Lateef (2020) investigated the use of adamantane and ferrocene derivatives as corrosion inhibitors, demonstrating high protection efficacy. This application is particularly relevant for industrial processes requiring corrosion prevention (Sayed & El-Lateef, 2020).

Future Directions

The future directions for “N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide” could involve further exploration of its potential applications in medicinal chemistry, catalyst development, and nanomaterials . More research could also be conducted to understand its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name

N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c19-21-16(22)14-3-1-2-4-15(14)20-17(23)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10,19H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCUNVDZZCZNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide

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